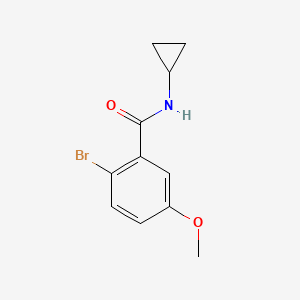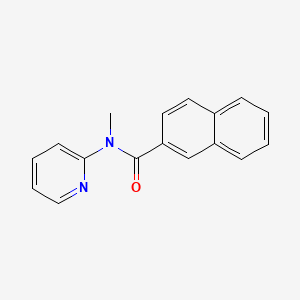![molecular formula C20H22N4O2 B7533424 N-[2-methyl-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenyl]butanamide](/img/structure/B7533424.png)
N-[2-methyl-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-methyl-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenyl]butanamide is a chemical compound that belongs to the class of kinase inhibitors. It has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer.
Mechanism of Action
N-[2-methyl-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenyl]butanamide inhibits the activity of several kinases, including c-Met, VEGFR2, and PDGFRβ, by binding to their ATP-binding sites. This results in the inhibition of tumor growth and angiogenesis. In addition, N-[2-methyl-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenyl]butanamide has been shown to activate AMPK, a key regulator of cellular energy metabolism, which may contribute to its potential as a treatment for diabetes.
Biochemical and Physiological Effects:
N-[2-methyl-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenyl]butanamide has been shown to have several biochemical and physiological effects. It inhibits the activity of several kinases involved in tumor growth and angiogenesis, which results in the inhibition of tumor growth and angiogenesis. In addition, N-[2-methyl-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenyl]butanamide has been shown to activate AMPK, which may contribute to its potential as a treatment for diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[2-methyl-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenyl]butanamide in lab experiments is its potential as a therapeutic agent for various diseases, including cancer and diabetes. It has been extensively studied and has shown promising results in preclinical studies. However, one of the limitations of using N-[2-methyl-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenyl]butanamide in lab experiments is its potential toxicity, which may limit its use in clinical trials.
Future Directions
There are several future directions for the study of N-[2-methyl-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenyl]butanamide. One direction is the development of more potent and selective kinase inhibitors based on the structure of N-[2-methyl-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenyl]butanamide. Another direction is the investigation of the potential of N-[2-methyl-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenyl]butanamide as a treatment for other diseases, including inflammation and neurodegenerative diseases. Finally, the development of novel drug delivery systems may improve the efficacy and reduce the toxicity of N-[2-methyl-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenyl]butanamide in clinical trials.
Synthesis Methods
The synthesis of N-[2-methyl-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenyl]butanamide involves several steps. The first step is the synthesis of 4-(2-aminoethyl)benzoic acid, which is then reacted with 2-chloro-4-methyl-3-nitropyridine to form 2-chloro-4-methyl-3-nitro-N-(2-(4-(2-oxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-yl)benzylamino)ethyl)benzamide. This compound is then reduced using hydrogen gas and palladium on carbon to form N-[2-methyl-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenyl]butanamide.
Scientific Research Applications
N-[2-methyl-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenyl]butanamide has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer. It has been shown to inhibit the activity of several kinases, including c-Met, VEGFR2, and PDGFRβ, which are involved in tumor growth and angiogenesis. In addition to its potential as an anticancer agent, N-[2-methyl-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenyl]butanamide has also been studied for its potential as a treatment for other diseases, including diabetes and inflammation.
properties
IUPAC Name |
N-[2-methyl-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-3-7-19(25)23-17-9-6-8-16(14(17)2)21-13-15-12-20(26)24-11-5-4-10-18(24)22-15/h4-6,8-12,21H,3,7,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKJJEXTHIRQKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1C)NCC2=CC(=O)N3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide](/img/structure/B7533372.png)
![N-[4-[2-(2,6-diethylanilino)-2-oxoethoxy]phenyl]-3-methylbenzamide](/img/structure/B7533376.png)

![N-cyclohexyl-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]benzamide](/img/structure/B7533388.png)
![3-chloro-N-[(4-fluorophenyl)methyl]-4-hydroxybenzamide](/img/structure/B7533397.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B7533404.png)
![N,N-dimethyl-2-[5-methyl-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenoxy]acetamide](/img/structure/B7533407.png)



![N-[[3-fluoro-4-(2-methylimidazol-1-yl)phenyl]methyl]-6-imidazol-1-ylpyridine-3-carboxamide](/img/structure/B7533443.png)
![N,3,5-trimethyl-N-[(5-methylfuran-2-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B7533458.png)